An In-depth Technical Guide on the Discovery and Synthesis of FAAH-IN-2
An In-depth Technical Guide on the Discovery and Synthesis of FAAH-IN-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and synthesis of FAAH-IN-2, a known inhibitor of Fatty Acid Amide Hydrolase (FAAH). FAAH-IN-2, also identified as O-Desmorpholinopropyl Gefitinib, is a metabolite of the epidermal growth factor receptor (EGFR) inhibitor, Gefitinib. This document details the scientific background of FAAH inhibition, the identification of FAAH-IN-2 as an inhibitor, its chemical synthesis, and relevant experimental protocols. Quantitative data is presented in structured tables for clarity, and key processes are visualized using diagrams generated with Graphviz (DOT language).
Introduction to Fatty Acid Amide Hydrolase (FAAH) Inhibition
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a crucial role in the endocannabinoid system by degrading fatty acid amides, most notably the endogenous cannabinoid anandamide (AEA). The hydrolysis of AEA by FAAH terminates its signaling, thereby modulating a variety of physiological processes including pain, inflammation, anxiety, and mood. Inhibition of FAAH leads to an increase in the endogenous levels of anandamide and other bioactive fatty acid amides, which in turn enhances their signaling through cannabinoid receptors (CB1 and CB2) and other targets. This mechanism has positioned FAAH as an attractive therapeutic target for the development of novel analgesics, anxiolytics, and anti-inflammatory agents with a potentially favorable side-effect profile compared to direct-acting cannabinoid receptor agonists.
Discovery of FAAH-IN-2
FAAH-IN-2, chemically known as 4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol, was identified as a potent inhibitor of FAAH in the patent WO/2008/100977A2. This compound is also recognized as O-Desmorpholinopropyl Gefitinib, a metabolite of the well-known EGFR inhibitor, Gefitinib. The discovery of a quinazoline-based compound as a FAAH inhibitor is of interest, as this scaffold is common in kinase inhibitors. While the primary literature detailing the initial screening and characterization of FAAH-IN-2 is limited to this patent, its commercial availability as a research tool for studying FAAH has been established.
Chemical Structure and Properties
| Property | Value |
| IUPAC Name | 4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol |
| Synonyms | FAAH-IN-2, O-Desmorpholinopropyl Gefitinib, M523595 |
| CAS Number | 184475-71-6 |
| Molecular Formula | C15H11ClFN3O2 |
| Molecular Weight | 319.72 g/mol |
| Appearance | Off-white to yellow solid |
Synthesis of FAAH-IN-2
The synthesis of FAAH-IN-2 (O-Desmorpholinopropyl Gefitinib) is a multi-step process that can be achieved from commercially available starting materials. The following protocol is a representative synthesis:
Synthetic Scheme
Caption: Synthetic pathway for FAAH-IN-2.
Experimental Protocol for Synthesis
Step 1: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline 6,7-dimethoxy-3H-quinazolin-4-one is refluxed with thionyl chloride and a catalytic amount of dimethylformamide (DMF) until the reaction is complete (monitored by TLC). The excess thionyl chloride is removed under reduced pressure, and the crude product is purified to yield 4-chloro-6,7-dimethoxyquinazoline.
Step 2: Synthesis of 4-((3-chloro-4-fluorophenyl)amino)-6,7-dimethoxyquinazoline 4-Chloro-6,7-dimethoxyquinazoline and 3-chloro-4-fluoroaniline are dissolved in isopropanol and heated to reflux. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration and washed to give 4-((3-chloro-4-fluorophenyl)amino)-6,7-dimethoxyquinazoline.
Step 3: Synthesis of 4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol (FAAH-IN-2) 4-((3-chloro-4-fluorophenyl)amino)-6,7-dimethoxyquinazoline is heated with pyridine hydrochloride at high temperature (e.g., 180-200 °C). This step selectively demethylates the hydroxyl group at the 6-position. After cooling, the reaction mixture is treated with water, and the pH is adjusted to precipitate the product. The crude product is then purified by recrystallization or chromatography to yield FAAH-IN-2.
Quantitative Data
| Compound | Scaffold Type | IC50 (nM, human FAAH) | Reference |
| URB597 | Carbamate | ~5 | |
| PF-3845 | Piperidine Urea | 7.2 | |
| OL-135 | α-keto-oxazole | 4.7 | |
| JNJ-42165279 | Piperazine | 70 |
Experimental Protocols for FAAH Inhibition Assay
The inhibitory activity of compounds against FAAH is typically determined using an in vitro enzymatic assay. A common method is a fluorescence-based assay.
Principle of the Fluorometric FAAH Inhibition Assay
This assay utilizes a fluorogenic substrate, such as arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA). FAAH cleaves the amide bond of AAMCA, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is directly proportional to the FAAH activity. The potency of an inhibitor is determined by measuring the reduction in FAAH activity at various concentrations of the inhibitor.
General Protocol for Fluorometric FAAH Inhibition Assay
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Enzyme Preparation: A source of FAAH is required, typically from recombinant human FAAH expressed in a suitable cell line or from tissue homogenates known to express FAAH (e.g., rat brain).
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Assay Buffer: A suitable buffer is used, for example, 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.
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Inhibitor Preparation: The test compound (e.g., FAAH-IN-2) is dissolved in a suitable solvent, such as DMSO, to create a stock solution, which is then serially diluted to the desired concentrations.
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Assay Procedure:
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In a 96-well microplate, the FAAH enzyme preparation is pre-incubated with the test inhibitor at various concentrations for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
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Control wells containing the enzyme and vehicle (DMSO) and background wells without the enzyme are included.
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The enzymatic reaction is initiated by the addition of the fluorogenic substrate AAMCA.
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The increase in fluorescence is monitored over time using a microplate reader with excitation and emission wavelengths appropriate for AMC (e.g., Ex: 360 nm, Em: 465 nm).
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Data Analysis: The rate of the enzymatic reaction is calculated from the linear portion of the fluorescence versus time plot. The percentage of inhibition for each inhibitor concentration is determined relative to the control. The IC50 value, the concentration of inhibitor that causes 50% inhibition of FAAH activity, is then calculated by fitting the data to a dose-response curve.
Caption: Workflow for a fluorometric FAAH inhibition assay.
Signaling Pathway of FAAH Inhibition
Inhibition of FAAH leads to the potentiation of endocannabinoid signaling. The diagram below illustrates the key components of this pathway.
Caption: Mechanism of action of FAAH inhibitors.
Conclusion
FAAH-IN-2 is a quinazoline-based inhibitor of FAAH, identified as a metabolite of Gefitinib. Its synthesis is well-documented, and it serves as a valuable research tool for studying the effects of FAAH inhibition. While detailed, peer-reviewed characterization of its inhibitory potency is not widely available, the established protocols for assessing FAAH activity can be readily applied to further investigate its properties. The ongoing interest in FAAH as a therapeutic target underscores the importance of understanding the discovery, synthesis, and biological activity of diverse inhibitors like FAAH-IN-2.
